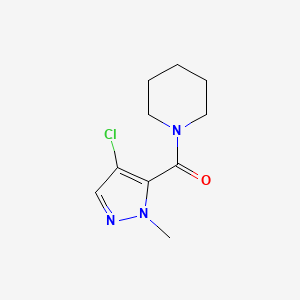
(4-Chloro-2-methylpyrazol-3-yl)-piperidin-1-ylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Typically, a description of a chemical compound includes its IUPAC name, molecular formula, and structural formula. It may also include its appearance (color, state of matter under standard conditions) and any distinctive odors .
Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule. It includes bond lengths, bond angles, and the spatial arrangement of atoms .Chemical Reactions Analysis
This involves understanding the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves understanding the compound’s properties, such as melting point, boiling point, solubility, density, and reactivity .科学的研究の応用
Synthesis and Structural Analysis
The compound (4-Chloro-2-methylpyrazol-3-yl)-piperidin-1-ylmethanone serves as an intermediate in the synthesis of various polyfunctional pyrazolyl-substituted monocyclic pyridines and pyrazolofused pyridines, highlighting its utility in facilitating complex chemical transformations. These syntheses often involve one-pot reactions that yield novel compounds, illustrating the versatility of this compound in heterocyclic chemistry and its contribution to expanding the library of pyridine derivatives with potential applications in medicinal chemistry and drug discovery (Latif, Rady, & Döupp, 2003).
Ligand Design and Pharmacology
The structure of this compound and its derivatives have been explored for their binding affinity towards human dopamine receptors, particularly the D4 subtype. This research emphasizes the compound's potential as a scaffold for developing selective ligands with therapeutic implications in neurological disorders. Modification of the molecule has led to the identification of compounds with nanomolar antagonist activity at dopamine D4 receptors, providing insights into the design of new drugs with improved selectivity and oral bioavailability for treating conditions such as schizophrenia and Parkinson's disease (Rowley et al., 1997).
Antimicrobial and Anticancer Activity
Compounds synthesized from this compound have demonstrated significant antimicrobial and anticancer activities, suggesting their potential as leads for the development of new therapeutic agents. These studies contribute to the understanding of the compound's chemical reactivity and biological relevance, paving the way for future research into its applications in treating infectious diseases and cancer (Shahzadi et al., 2006).
Neuroinflammation Imaging
The derivatives of this compound have been utilized in the development of PET radiotracers specific for the macrophage colony-stimulating factor 1 receptor (CSF1R), a marker for microglia in the brain. This application underscores the compound's role in advancing neuroimaging techniques, enabling noninvasive monitoring of microglial activation and neuroinflammation in vivo, which is crucial for understanding the pathophysiology of various neuropsychiatric disorders and evaluating the efficacy of therapeutic interventions (Horti et al., 2019).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(4-chloro-2-methylpyrazol-3-yl)-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O/c1-13-9(8(11)7-12-13)10(15)14-5-3-2-4-6-14/h7H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRGQOKCRZMRVRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Cl)C(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>34.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49816728 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chloro-3-nitrophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2920523.png)
![N-[[4-benzyl-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2920526.png)

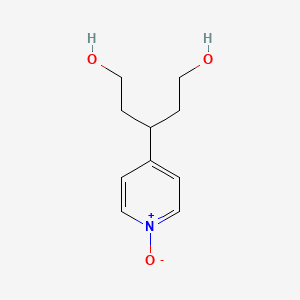
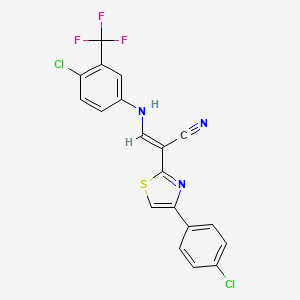
![N-[(2-methoxyphenyl)methyl]-2-[3-oxo-5-[2-oxo-2-(4-propan-2-ylanilino)ethyl]sulfanyl-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2920532.png)
![3,4-difluoro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide](/img/structure/B2920534.png)
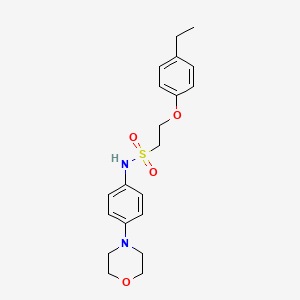
![2-Methyl-5-[[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2920536.png)
![6-Benzyl-4,7,8-trimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2920537.png)
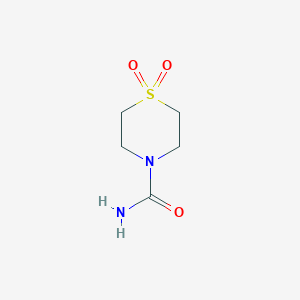

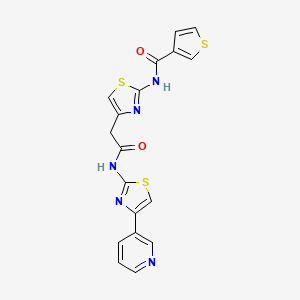
![4-[(2,5-dimethylphenyl)sulfonylamino]-N-(2-methoxyphenyl)benzamide](/img/structure/B2920545.png)